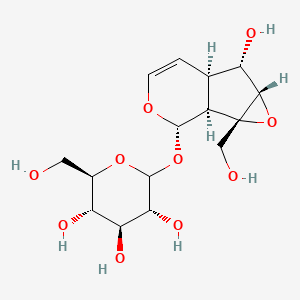

Catalpol

Descripción

This compound has been reported in Veronica kellereri, Scutellaria racemosa, and other organisms with data available.

component of dihuang; RN given refers to (1aS-(1aalpha,1bbeta,2beta,5abeta,6beta,6aalpha))-isomer; RN for cpd without isomeric designation not avail 12/92

Propiedades

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(1S,2S,4S,5S,6R,10S)-5-hydroxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O10/c16-3-6-9(19)10(20)11(21)14(23-6)24-13-7-5(1-2-22-13)8(18)12-15(7,4-17)25-12/h1-2,5-14,16-21H,3-4H2/t5-,6-,7-,8+,9-,10+,11-,12+,13+,14+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDWRKICQLTVDL-PZYDOOQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1C(C3C2(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178850 | |

| Record name | Catalpol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2415-24-9 | |

| Record name | Catalpol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2415-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Catalpol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002415249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Catalpol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1aS-(1aα,1bβ,2β,5aβ,6β,6aα)]-1a,1b,2,5a,6,6a-hexahydro-6-hydroxy-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to Catalpol's Role in Neuroprotective Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Catalpol, an iridoid glycoside extracted from the root of Rehmannia glutinosa, has emerged as a promising natural compound with significant neuroprotective properties. Extensive preclinical research demonstrates its potential in mitigating the pathological processes of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke.[1][2] The therapeutic efficacy of this compound is attributed to its multifaceted mechanism of action, involving the modulation of a complex network of intracellular signaling pathways. This technical guide provides an in-depth analysis of these pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate the core mechanisms underlying this compound's neuroprotective effects. The primary mechanisms include potent anti-oxidative, anti-inflammatory, and anti-apoptotic activities, as well as the promotion of neurogenesis and synaptogenesis.[3]

Core Neuroprotective Mechanisms and Signaling Pathways

This compound exerts its neuroprotective effects by targeting several key signaling cascades implicated in neuronal damage and repair. These can be broadly categorized into anti-oxidative stress, anti-inflammatory, anti-apoptotic, and pro-survival/neurogenesis pathways.

Anti-Oxidative Stress: The Keap1-Nrf2/ARE Pathway

Oxidative stress is a critical factor in the pathogenesis of neurodegenerative diseases.[4] this compound effectively counters oxidative damage by activating the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[5][6]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon stimulation by this compound, this complex is disrupted, allowing Nrf2 to translocate to the nucleus.[6] In the nucleus, Nrf2 binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1), NADPH dehydrogenase (NQO1), superoxide (B77818) dismutase (SOD), and catalase (CAT).[6][7][8] This activation enhances the cell's capacity to neutralize reactive oxygen species (ROS) and reduce lipid peroxidation.[7][9][10]

Pro-Survival and Neurogenesis: The PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is fundamental for neuronal survival, proliferation, and growth.[11][12] this compound has been shown to activate this pathway, contributing significantly to its neuroprotective and neuro-regenerative effects.[3][11] Activation of PI3K by this compound leads to the phosphorylation and subsequent activation of Akt.[13] Activated Akt then modulates downstream targets to inhibit apoptosis (e.g., by phosphorylating and inactivating pro-apoptotic proteins like Bax and Caspase-9) and promote cell growth and protein synthesis via the mammalian target of rapamycin (B549165) (mTOR).[11][12] This pathway is also linked to this compound's ability to enhance the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF), further promoting neuronal survival and neurogenesis.[1][3]

Anti-Inflammatory Effects: Inhibition of NF-κB and MAPK Pathways

Neuroinflammation, often mediated by microglia and astrocytes, is a hallmark of neurodegeneration.[9] this compound exhibits potent anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][14]

In response to inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the nuclear translocation of NF-κB and the transcription of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and inducible nitric oxide synthase (iNOS).[14][15] this compound has been shown to suppress this activation, thereby downregulating the production of these inflammatory molecules.[9][16]

Simultaneously, this compound modulates MAPK pathways, including JNK, ERK, and p38, which are also involved in inflammatory responses and apoptosis.[3][17] Specifically, it can inhibit the MKK4/JNK/c-Jun signaling cascade, preventing the transcription of pro-apoptotic genes.[18][19][20]

Anti-Apoptotic Regulation: The Bcl-2/Bax Pathway

Apoptosis, or programmed cell death, is a final common pathway in neuronal loss. This compound directly counteracts apoptosis by modulating the expression of the B-cell lymphoma 2 (Bcl-2) family of proteins.[21] It upregulates the expression of the anti-apoptotic protein Bcl-2 while downregulating the pro-apoptotic protein Bax.[9][10] This action increases the Bcl-2/Bax ratio, which stabilizes the mitochondrial membrane, prevents the release of cytochrome c, and ultimately inhibits the activation of downstream executioner caspases, such as caspase-3.[9][10][21]

Quantitative Efficacy of this compound

The following tables summarize key quantitative findings from various preclinical studies, demonstrating the dose-dependent effects of this compound on molecular markers of neuroprotection.

Table 1: Effects of this compound on Markers of Oxidative Stress

| Model System | Treatment | This compound Conc. | Outcome Measure | Result | Reference |

|---|---|---|---|---|---|

| H₂O₂-treated Cortical Neurons | Pretreatment | 25-50 µM | Intracellular ROS | Significantly Decreased | [9] |

| H₂O₂-treated Cortical Neurons | Pretreatment | 25-50 µM | MDA Levels | Significantly Decreased | [9][10] |

| H₂O₂-treated Cortical Neurons | Pretreatment | 25-50 µM | SOD Activity | Significantly Increased | [9][10] |

| H₂O₂-treated Cortical Neurons | Pretreatment | 25-50 µM | GSH Levels | Significantly Increased | [9][10] |

| AD Co-culture Model | Treatment | 10-100 µM | Nrf2, HO-1, NQO1 | Dose-dependently Increased | [7] |

| AD Co-culture Model | Treatment | 10-100 µM | Keap1 Expression | Dose-dependently Decreased |[7] |

Table 2: Effects of this compound on Markers of Inflammation and Apoptosis

| Model System | Treatment | This compound Conc./Dose | Outcome Measure | Result | Reference |

|---|---|---|---|---|---|

| LPS-treated BV2 Microglia | Treatment | High Dose | NO, IL-6, TNF-α | Markedly Downregulated | [9][14][16] |

| H₂O₂-treated Cortical Neurons | Pretreatment | 25-50 µM | Bcl-2 Expression | Increased | [9][10] |

| H₂O₂-treated Cortical Neurons | Pretreatment | 25-50 µM | Bax Expression | Decreased | [9][10] |

| H₂O₂-treated Cortical Neurons | Pretreatment | 25-50 µM | Cleaved Caspase-3 | Decreased | [9][10] |

| Gerbil Ischemic Model | IP Injection | 5 mg/kg | TUNEL+ Cells | Significantly Reduced | [21] |

| Gerbil Ischemic Model | IP Injection | 5 mg/kg | Bax+ Cells | Significantly Reduced | [21] |

| Gerbil Ischemic Model | IP Injection | 5 mg/kg | Bcl-2+ Cells | Significantly Increased |[21] |

Key Experimental Methodologies

The investigation of this compound's neuroprotective mechanisms employs a range of standard and advanced molecular and cellular biology techniques.

General Experimental Workflow

A typical in vitro study to assess the neuroprotective effects of this compound follows a logical progression from cytotoxicity assessment to mechanistic evaluation.

Western Blot Analysis

This technique is crucial for quantifying the changes in protein expression levels within the signaling pathways modulated by this compound.

-

Protein Extraction: Cells or tissues are lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific to the target proteins (e.g., Nrf2, p-Akt, Akt, Bcl-2, Bax, Caspase-3, β-actin).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).[7]

Cell Viability and Apoptosis Assays

-

MTT/CCK-8 Assay: These colorimetric assays measure cell metabolic activity as an indicator of cell viability. Cells are treated with this compound and/or a neurotoxin, followed by incubation with MTT or CCK-8 reagent. The resulting formazan (B1609692) product is measured spectrophotometrically.

-

Flow Cytometry: To quantify apoptosis, cells are stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the apoptotic cell membrane) and Propidium Iodide (PI, a fluorescent nucleotide that stains necrotic cells). This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[17]

-

TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis, often in tissue sections.[21]

Measurement of Oxidative Stress Markers

-

Intracellular ROS: Dichlorofluorescin diacetate (DCFH-DA) is a cell-permeable dye that becomes fluorescent upon oxidation by ROS. The fluorescence intensity, measured by a microplate reader or flow cytometry, is proportional to the level of intracellular ROS.[9]

-

MDA, SOD, and GSH Assays: Commercially available kits are used to measure the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and the activity or levels of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (B108866) (GSH) in cell or tissue lysates.[9][10]

Conclusion and Future Directions

This compound is a compelling neuroprotective agent that operates through a sophisticated network of signaling pathways to combat oxidative stress, neuroinflammation, and apoptosis while promoting neuronal survival and regeneration. The preclinical data strongly support its therapeutic potential for a range of neurological disorders.

Future research should focus on:

-

Clinical Trials: Well-designed, placebo-controlled clinical trials are necessary to validate the efficacy and safety of this compound in human patients.[3]

-

Pharmacokinetics and Bioavailability: Further studies are needed to optimize delivery methods, understand its metabolism, and improve its ability to cross the blood-brain barrier.[3][22]

-

Direct Molecular Targets: Identifying the direct binding targets of this compound will provide a more precise understanding of its mechanism of action and could facilitate the development of more potent derivatives.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotection of this compound for Experimental Acute Focal Ischemic Stroke: Preclinical Evidence and Possible Mechanisms of Antioxidation, Anti-Inflammation, and Antiapoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catapol: a promising natural neuroprotective agent for neurologic disorders – ScienceOpen [scienceopen.com]

- 4. Frontiers | this compound promotes hippocampal neurogenesis and synaptogenesis in rats after multiple cerebral infarctions by mitochondrial regulation: involvement of the Shh signaling pathway [frontiersin.org]

- 5. This compound alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer's disease and SKNMC cells co-culture model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer’s disease and SKNMC cells co-culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Mechanism of this compound to Improve Oxidative Damage of Dermal Fibroblasts Based on Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective Effect of this compound via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Neuroprotective Effect of this compound via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]

- 11. This compound induces cell activity to promote axonal regeneration via the PI3K/AKT/mTOR pathway in vivo and in vitro stroke model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 13. This compound improves impaired neurovascular unit in ischemic stroke rats via enhancing VEGF-PI3K/AKT and VEGF-MEK1/2/ERK1/2 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective Effect of this compound via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scienceopen.com [scienceopen.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound attenuates nitric oxide increase via ERK signaling pathways induced by rotenone in mesencephalic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | this compound Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease [frontiersin.org]

- 19. This compound Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. This compound Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. This compound modulates the expressions of Bcl-2 and Bax and attenuates apoptosis in gerbils after ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scienceopen.com [scienceopen.com]

A Technical Guide to the Natural Sources and Isolation of Catalpol from Rehmannia glutinosa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catalpol, an iridoid glycoside, is a prominent bioactive compound primarily sourced from the roots of Rehmannia glutinosa. This document provides a comprehensive overview of the natural distribution of this compound and detailed methodologies for its extraction, purification, and quantification from Rehmannia glutinosa. It is intended to serve as a technical resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, offering insights into obtaining high-purity this compound for further investigation and application. The guide includes quantitative data on this compound content in various Rehmannia glutinosa sources, detailed experimental protocols, and visual representations of key experimental workflows and associated signaling pathways.

Natural Sources of this compound

This compound is an iridoid glycoside found in a variety of plant species. However, its most significant and commercially viable source is the root of Rehmannia glutinosa, a flowering plant native to China and a fundamental herb in traditional Chinese medicine.[1][2] Beyond Rehmannia glutinosa, this compound has also been isolated from other plants, including species of Plantago (plantain) and Buddleia.[3][4]

The concentration of this compound in Rehmannia glutinosa is not uniform and can be influenced by several factors, including the specific cultivar, the part of the plant, its developmental stage, and post-harvest processing methods.[2][5]

Distribution within Rehmannia glutinosa

Research indicates that this compound is predominantly found in the roots of Rehmannia glutinosa.[2] However, it is also present in the leaves, with some studies showing higher concentrations in young leaves compared to older leaves and tuberous roots.[2] The adventitious roots, on the other hand, have been found to contain negligible amounts of this compound.[2]

Influence of Cultivar and Processing

The selection of Rehmannia glutinosa cultivar can significantly impact the yield of this compound. Different cultivars exhibit varying concentrations of this bioactive compound. Furthermore, the handling and processing of the plant material post-harvest are critical. Traditional processing methods, such as steaming and drying, have been shown to cause a gradual decrease in this compound content due to hydrolysis.[6] To minimize this degradation, it is recommended to slice the fresh roots and dry them naturally and rapidly.[5][7]

Quantitative Data on this compound Content

The following tables summarize the quantitative data on this compound content from various studies, providing a comparative overview for researchers.

Table 1: this compound Content in Different Cultivars of Rehmannia glutinosa

| Cultivar | Plant Part | This compound Content (mg/g dry weight) | Reference |

| Korea | Dried Roots | 85.2 - 144.9 | [8] |

| Jin No. 9 | Young Leaves | Higher than Beijing No. 3 and Huaifeng | [2] |

| Beijing No. 3 | Young Leaves | Lower than Jin No. 9 | [2] |

| Huaifeng | Young Leaves | Lower than Jin No. 9 | [2] |

| Varieties 19 | Dried Roots | 1.25% (12.5 mg/g) | [9][10] |

Table 2: Effect of Plant Part and Processing on this compound Content in Rehmannia glutinosa

| Plant Part/Processing Method | This compound Content | Reference |

| Young Leaves | Higher than old leaves and tuberous roots | [2] |

| Old Leaves | Comparable to tuberous roots | [2] |

| Tuberous Roots | Lower than young leaves | [2] |

| Adventitious Roots | Not detected | [2] |

| Fresh Roots | Higher content | [6] |

| Processed Roots (Steamed/Dried) | Gradually decreases with processing cycles | [6] |

| Natural Drying (sliced roots) | Minimal loss of this compound | [5][7] |

Isolation and Purification of this compound from Rehmannia glutinosa

The isolation of this compound from Rehmannia glutinosa involves a multi-step process encompassing extraction, purification, and quantification. The following sections provide detailed protocols for these procedures.

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Detailed Experimental Protocols

A. Solvent Reflux Extraction [11]

-

Preparation of Plant Material: Air-dry the roots of Rehmannia glutinosa and grind them into a coarse powder.

-

Extraction:

-

Place 200 g of the powdered Rehmannia glutinosa into a round-bottom flask.

-

Add a 72.94% methanol-water solution as the extraction solvent.

-

Set the extraction temperature to 54.8°C and perform the reflux extraction for 3 hours.

-

Repeat the extraction process once more with a fresh solvent.

-

-

Concentration: Combine the filtrates from both extractions and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

B. Ultrasonic-Assisted Extraction (UAE) [11]

-

Preparation of Plant Material: Freeze-dry the fresh roots of Rehmannia glutinosa and pulverize them.

-

Extraction:

-

Weigh 1 gram of the powdered sample and place it in an extraction vessel.

-

Add 25 mL of 30% methanol (B129727) as the solvent.

-

Perform the extraction in an ultrasonic water bath at 25°C for 20 minutes.

-

Repeat the extraction process once more with fresh solvent.

-

-

Centrifugation: Centrifuge the extract at 12,000 rpm for 5 minutes.

-

Concentration: Combine the supernatants and evaporate to dryness in a rotary evaporator at 50°C under reduced pressure.

C. Homogenization-Methanol Extraction [11][12]

-

Preparation of Plant Material: Clean 10 kg of fresh Rehmannia glutinosa roots.

-

Homogenization: Place the cleaned roots in a pulp grinder with 5L of deionized water and homogenize.

-

Extraction:

-

Add 10L of methanol to the homogenate and stir for 1 hour, then filter.

-

Re-extract the filter residue with 5L of 50% methanol.

-

-

Concentration: Combine the filtrates and concentrate to a density of 1.2 g/mL to obtain a viscous liquid.

-

Precipitation: Add ethanol (B145695) to the viscous liquid and stir until no more precipitate is formed.

-

Separation: Pour off the clear liquid and concentrate it until no alcohol remains.

-

Liquid-Liquid Extraction: Extract the aqueous phase twice with n-butanol.

A. Macroporous Resin Column Chromatography [11]

-

Preparation of the Crude Extract: Dissolve the crude extract in water.

-

Column Preparation and Sample Loading:

-

Select a suitable macroporous resin (e.g., D101).

-

Pack the resin into a glass column and equilibrate with deionized water.

-

Load the aqueous crude extract onto the column.

-

-

Elution:

-

Wash the column with 4-5 bed volumes of 10-30% ethanol to remove impurities.

-

Elute the this compound using 5-6 bed volumes of 70-80% ethanol.

-

B. High-Speed Countercurrent Chromatography (HSCCC) [4][13][14][15]

-

Preparation of Partially Purified Sample: The n-butanol extract from the homogenization-methanol extraction method can be further subjected to silica gel column chromatography to obtain a partially purified sample.

-

Solvent System Selection: A polar two-phase solvent system composed of ethyl acetate–n-butanol–water (2:1:3, v/v/v) is selected.

-

HSCCC Separation:

-

The lower aqueous phase is used as the mobile phase in a head-to-tail elution mode.

-

A 105 mg quantity of the partially purified sample containing 39.2% this compound can be loaded on a 270-mL capacity HSCCC column.

-

This process can yield approximately 35 mg of this compound at over 95% purity.

-

-

Chromatographic System: A standard HPLC system equipped with a UV detector.

-

Column: Gemini C18 column (250 x 4.6 mm, 5 µm) or a YMC-Triart C18 column (ϕ4.6 × 250 mm).

-

Mobile Phase: An isocratic mobile phase of acetonitrile (B52724) and 0.1% formic acid in water (5:95 v/v) or 1% acetonitrile in water containing 0.1% phosphoric acid.

-

Flow Rate: 0.6 mL/min.

-

Detection Wavelength: 210 nm.

-

Column Temperature: 30°C or 40°C.

-

Quantification: Calibration curves are constructed by plotting the peak areas versus the concentration of a this compound standard.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating various cellular signaling pathways. Understanding these pathways is crucial for drug development professionals.

Anti-inflammatory Signaling: NF-κB and MAPK Pathways

This compound has demonstrated significant anti-inflammatory properties by inhibiting the activation of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory cytokines.

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Metabolic Regulation: AMPK Signaling Pathway

This compound has also been shown to play a role in metabolic regulation by activating the AMP-activated protein kinase (AMPK) pathway. AMPK is a key energy sensor that regulates cellular metabolism.

Caption: Activation of the AMPK signaling pathway by this compound.

Conclusion

Rehmannia glutinosa stands out as a rich natural source of the bioactive iridoid glycoside, this compound. The successful isolation of high-purity this compound is contingent upon the careful selection of plant material, appropriate extraction techniques, and robust purification strategies. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to efficiently obtain and utilize this compound for a wide range of scientific and therapeutic applications. Furthermore, the elucidation of its interactions with key signaling pathways, such as NF-κB, MAPK, and AMPK, provides valuable insights into its mechanisms of action, paving the way for future drug discovery and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. Transcriptome Analysis Provides Insights into this compound Biosynthesis in the Medicinal Plant Rehmannia glutinosa and the Functional Characterization of RgGES Genes [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Separation of this compound from Rehmannia glutinosa Libosch. by High-Speed Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. Traditional processing strongly affects metabolite composition by hydrolysis in Rehmannia glutinosa roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Study on this compound Content in Rehmannia glutinosa Root, an Important Ingredient in Kampo Prescriptions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. CN103951719A - Method for extracting this compound from traditional Chinese medicine rehmannia root - Google Patents [patents.google.com]

- 13. Separation of this compound from Rehmannia glutinosa Libosch. by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

The Biosynthesis of Catalpol: A Technical Guide for Researchers

An In-depth Examination of the Core Biosynthetic Pathway, Key Enzymes, and Experimental Methodologies for the Production of a Medicinally Significant Iridoid Glycoside.

This technical guide provides a comprehensive overview of the biosynthesis of catalpol, a pharmacologically active iridoid glycoside found in several medicinal plants, most notably Rehmannia glutinosa. This document is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry, metabolic engineering, and pharmacology. It details the enzymatic steps, intermediate compounds, and regulatory aspects of the this compound biosynthetic pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of this complex metabolic route.

Introduction to this compound and its Significance

This compound, an iridoid glycoside, is a prominent secondary metabolite in various medicinal plants. It has garnered significant attention for its wide array of pharmacological activities, including neuroprotective, anti-inflammatory, and anti-diabetic properties. The intricate chemical structure of this compound, characterized by a fused cyclopentanopyran ring system, is assembled through a complex and fascinating biosynthetic pathway. Understanding this pathway is crucial for the metabolic engineering of host organisms to enhance this compound production and for the synthesis of novel derivatives with improved therapeutic potential.

The this compound Biosynthetic Pathway: From Primary Metabolism to Iridoid Core Formation

The biosynthesis of this compound originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon building blocks are generated through the mevalonic acid (MVA) and/or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways.

The initial committed step in iridoid biosynthesis is the formation of the C10 monoterpene precursor, geranyl diphosphate (B83284) (GPP), from IPP and DMAPP. The subsequent steps leading to the core iridoid structure are depicted below.

// Nodes IPP [label="Isopentenyl Pyrophosphate (IPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; DMAPP [label="Dimethylallyl Pyrophosphate (DMAPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; GPP [label="Geranyl Diphosphate (GPP)", fillcolor="#FBBC05", fontcolor="#202124"]; Geraniol (B1671447) [label="Geraniol", fillcolor="#FBBC05", fontcolor="#202124"]; Hydroxygeraniol [label="10-Hydroxygeraniol", fillcolor="#FBBC05", fontcolor="#202124"]; Oxogeranial [label="10-Oxogeranial", fillcolor="#FBBC05", fontcolor="#202124"]; Nepetalactol [label="epi-Nepetalactol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Iridoid_Core [label="Iridoid Core Formation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges {IPP, DMAPP} -> GPP [label="GPPS"]; GPP -> Geraniol [label="GES"]; Geraniol -> Hydroxygeraniol [label="G10H"]; Hydroxygeraniol -> Oxogeranial [label="10HGO"]; Oxogeranial -> Nepetalactol [label="epi-ISY"]; Nepetalactol -> Iridoid_Core;

// Invisible nodes for layout {rank=same; IPP; DMAPP;} }

Figure 1: Upstream pathway of this compound biosynthesis.The pathway commences with the conversion of GPP to geraniol, a reaction catalyzed by geraniol synthase (GES) . This is a critical step, diverting the metabolic flux towards monoterpenoid synthesis. Subsequently, a cytochrome P450 monooxygenase, geraniol 10-hydroxylase (G10H) , hydroxylates geraniol to form 10-hydroxygeraniol. This is followed by an oxidation step mediated by 10-hydroxygeraniol oxidoreductase (10HGO) to yield 10-oxogeranial. The characteristic iridoid cyclopentanopyran ring is then formed through the action of epi-iridoid synthase (epi-ISY) , which converts 10-oxogeranial to epi-nepetalactol.

The Downstream Pathway: Tailoring Steps to this compound

The downstream pathway from the iridoid core to this compound is less defined and is an active area of research. Transcriptome analyses of Rehmannia glutinosa have identified numerous candidate genes encoding enzymes believed to be involved in these "tailoring" steps.[1][2] These include hydroxylases, epoxidases, dehydratases, decarboxylases, and UDP-glycosyltransferases (UGTs).

// Nodes Nepetalactol [label="epi-Nepetalactol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Deoxyloganetic_Acid [label="8-epi-deoxyloganetic acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Deoxyloganic_Acid [label="8-epi-deoxyloganic acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Geniposidic_Acid [label="Geniposidic acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bartsioside [label="Bartsioside", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aucubin [label="Aucubin", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Nepetalactol -> Deoxyloganetic_Acid [label="DLS-like enzyme"]; Deoxyloganetic_Acid -> Deoxyloganic_Acid [label="Hydroxylase"]; Deoxyloganic_Acid -> Geniposidic_Acid [label="UGT"]; Geniposidic_Acid -> Bartsioside [label="Decarboxylase"]; Bartsioside -> Aucubin [label="Hydroxylase"]; Aucubin -> this compound [label="Epoxidase"]; }

Figure 2: Proposed downstream pathway of this compound biosynthesis.Following the formation of epi-nepetalactol, a DLS-like enzyme is proposed to catalyze its conversion to 8-epi-deoxyloganetic acid.[2] A series of subsequent modifications, including hydroxylation, glycosylation by a UGT, decarboxylation, another hydroxylation, and a final epoxidation, are thought to lead to the formation of this compound.[1][2]

Quantitative Data on this compound Biosynthesis

Quantitative understanding of the this compound biosynthesis pathway is essential for targeted metabolic engineering. The following tables summarize key quantitative data available in the literature.

| Enzyme | Substrate | Km | kcat | kcat/Km (M⁻¹s⁻¹) | Source Organism | Reference |

| Geraniol 10-hydroxylase (G10H) | Geraniol | - | - | ~10-fold higher than for naringenin | Catharanthus roseus | [3] |

| Flavonol Glycosyltransferase (representative UGT) | Quercetin-3-O-glucoside-rhamnoside | 50.3 µM | - | 6.1 x 10⁵ | Camellia sinensis | [2] |

| Flavonol Glycosyltransferase (representative UGT) | UDP-glucose | 209.7 µM | - | 1.1 x 10⁵ | Camellia sinensis | [2] |

| Table 1: Enzyme Kinetic Parameters. |

| Plant Material | This compound Content (mg/g DW) | Reference |

| Rehmannia glutinosa (young leaves, cultivar Jin No. 9) | > 25 | [2] |

| Rehmannia glutinosa (old leaves, cultivar Jin No. 9) | ~15 | [2] |

| Rehmannia glutinosa (tuberous roots, cultivar Jin No. 9) | < 5 | [2] |

| Table 2: this compound Content in Rehmannia glutinosa. |

| Gene | Tissue with Highest Expression | Method | Reference |

| DXR2 | Leaf | qRT-PCR | [4] |

| GPPS | Leaf | qRT-PCR | [4] |

| G10H | Leaf | qRT-PCR | [4] |

| 10HGO | Leaf | qRT-PCR | [4] |

| Table 3: Gene Expression Analysis of Key Enzymes in Rehmannia glutinosa. |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Extraction and Quantification of Iridoid Glycosides

// Nodes Start [label="Plant Material (e.g., Veronica longifolia leaves)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Extraction", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; PHWE [label="Pressurized Hot Water Extraction", fillcolor="#FFFFFF", fontcolor="#202124"]; HWE [label="Hot Water Extraction", fillcolor="#FFFFFF", fontcolor="#202124"]; PLE [label="Pressurized Liquid Extraction (e.g., ethanol)", fillcolor="#FFFFFF", fontcolor="#202124"]; Maceration [label="Maceration (e.g., ethanol)", fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="Analysis", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; MEKC [label="Micellar Electrokinetic Capillary Chromatography", fillcolor="#FFFFFF", fontcolor="#202124"]; Result [label="Quantification of this compound and Aucubin", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Extraction; Extraction -> PHWE; Extraction -> HWE; Extraction -> PLE; Extraction -> Maceration; {PHWE, HWE, PLE, Maceration} -> Analysis; Analysis -> MEKC; MEKC -> Result; }

Figure 3: Workflow for iridoid extraction and analysis.Objective: To extract and quantify this compound and other iridoid glycosides from plant material.

Methodology (based on Hot Water Extraction): [3]

-

Sample Preparation: Air-dry and powder the plant material (e.g., leaves of Veronica longifolia).

-

Extraction:

-

Accurately weigh approximately 0.1 g of the powdered plant material into a suitable vessel.

-

Add 10 mL of deionized water.

-

Heat the mixture at 80°C for 30 minutes with constant stirring.

-

Cool the extract to room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter.

-

-

Quantification by Micellar Electrokinetic Capillary Chromatography (MEKC):

-

Capillary: Fused silica (B1680970) capillary (e.g., 50 µm i.d., 375 µm o.d., 57 cm total length, 50 cm effective length).

-

Buffer: 25 mM sodium tetraborate (B1243019) buffer (pH 9.2) containing 50 mM sodium dodecyl sulfate.

-

Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

-

Separation Voltage: 25 kV.

-

Temperature: 25°C.

-

Detection: UV detection at 208 nm.

-

Quantification: Use a calibration curve prepared with authentic this compound standards.

-

Heterologous Expression and Functional Characterization of Geraniol Synthase (RgGES)

// Nodes Start [label="Clone RgGES cDNA into pET28a vector", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Transformation [label="Transform E. coli BL21(DE3)", fillcolor="#FBBC05", fontcolor="#202124"]; Induction [label="Induce protein expression with IPTG", fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purify His-tagged RgGES protein using Ni-NTA resin", fillcolor="#FBBC05", fontcolor="#202124"]; Enzyme_Assay [label="Enzyme Assay", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Reaction_Setup [label="Incubate purified RgGES with GPP", fillcolor="#FFFFFF", fontcolor="#202124"]; Extraction [label="Extract product with hexane", fillcolor="#FFFFFF", fontcolor="#202124"]; Analysis [label="Analyze by GC-MS", fillcolor="#FFFFFF", fontcolor="#202124"]; Result [label="Identification of Geraniol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Transformation; Transformation -> Induction; Induction -> Purification; Purification -> Enzyme_Assay; Enzyme_Assay -> Reaction_Setup; Reaction_Setup -> Extraction; Extraction -> Analysis; Analysis -> Result; }

Figure 4: Workflow for RgGES characterization.Objective: To express RgGES heterologously and confirm its enzymatic activity.

Methodology (based on Li et al., 2024): [1]

-

Cloning and Expression:

-

Clone the full-length coding sequence of RgGES into an expression vector (e.g., pET-28a(+)) with a His-tag.

-

Transform the construct into E. coli BL21(DE3) cells.

-

Grow the transformed cells in LB medium to an OD600 of 0.6-0.8.

-

Induce protein expression with 0.5 mM IPTG and incubate at 16°C for 16-20 hours.

-

-

Protein Purification:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

-

Lyse the cells by sonication.

-

Clarify the lysate by centrifugation.

-

Purify the His-tagged RgGES protein from the supernatant using a Ni-NTA affinity column according to the manufacturer's instructions.

-

Elute the protein and perform buffer exchange into an assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT).

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing 100 µL of assay buffer, 10 µL of 1 M MgCl₂, 10 µL of 1 M KCl, 10 µg of purified RgGES protein, and 50 µM of GPP.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction by adding 200 µL of hexane (B92381) and vortexing vigorously.

-

Centrifuge to separate the phases.

-

-

Product Analysis:

-

Analyze the hexane phase by Gas Chromatography-Mass Spectrometry (GC-MS).

-

Compare the retention time and mass spectrum of the product with an authentic geraniol standard.

-

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway has made significant strides, with the identification of key enzymes in the upstream pathway and numerous candidates for the downstream tailoring steps. However, the complete enzymatic cascade from the iridoid core to this compound remains to be fully characterized. Future research should focus on the functional validation of the candidate genes identified through transcriptomic studies. The determination of the kinetic parameters of all enzymes in the pathway will be crucial for developing robust metabolic models and for guiding metabolic engineering strategies. The successful reconstitution of the entire this compound pathway in a heterologous host would be a landmark achievement, paving the way for the sustainable production of this valuable medicinal compound and its derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Functional analysis of a UDP-glucosyltransferase gene contributing to biosynthesis of the flavonol triglycoside in tea plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functional expression of geraniol 10-hydroxylase reveals its dual function in the biosynthesis of terpenoid and phenylpropanoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Final step in the biosynthesis of iridoids elucidated [mpg.de]

A Comprehensive Technical Guide to the Pharmacological Properties of Catalpol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalpol, an iridoid glycoside primarily extracted from the root of Rehmannia glutinosa, has emerged as a promising natural compound with a wide spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound and its derivatives, focusing on its anti-inflammatory, neuroprotective, and anti-diabetic effects. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and insights into the underlying mechanisms of action.

Core Pharmacological Properties

This compound exhibits a diverse range of biological effects, which are primarily attributed to its potent antioxidant and anti-inflammatory properties.[2][3][4] These foundational activities underpin its therapeutic potential in a variety of disease models.

Anti-Inflammatory Effects

This compound has demonstrated significant anti-inflammatory activity in various in vitro and in vivo models.[4] Its mechanisms of action involve the modulation of key inflammatory signaling pathways. This compound has been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6.[3][5] This inhibition is achieved, in part, through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway by preventing the phosphorylation and degradation of its inhibitor, IκBα, and blocking the nuclear translocation of the p65 subunit.[3] Furthermore, this compound can attenuate inflammatory responses by inhibiting the Toll-like receptor 4 (TLR4)-mediated NF-κB pathway.[3]

Neuroprotective Effects

The neuroprotective properties of this compound are a significant area of research, with potential applications in neurodegenerative diseases and ischemic stroke.[6][7][8] this compound's neuroprotective mechanisms are multifaceted and include anti-inflammatory, antioxidant, and anti-apoptotic actions.[8] It has been shown to protect neurons from oxidative stress by activating the Keap1-Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant enzymes.[8] In models of ischemic stroke, this compound has been found to reduce infarct volume and improve neurological function.[7] It also exerts protective effects on dopaminergic neurons, suggesting its potential in the management of Parkinson's disease.[9]

Anti-Diabetic Effects

This compound has demonstrated promising anti-diabetic properties in various animal models of both type 1 and type 2 diabetes.[1][10][11] It can effectively reduce blood glucose levels, improve glucose tolerance, and enhance insulin (B600854) sensitivity.[1][11] The underlying mechanisms for its anti-diabetic effects involve the activation of the AMP-activated protein kinase (AMPK) pathway in the liver, skeletal muscle, and adipose tissue.[11] AMPK activation leads to the suppression of hepatic gluconeogenesis and an increase in glucose uptake in peripheral tissues.[1] this compound has also been shown to improve lipid metabolism by reducing serum levels of triglycerides and total cholesterol.[1][11]

Quantitative Data Summary

The following tables summarize the quantitative data on the pharmacological activities of this compound and its derivatives, providing a comparative overview of their potency and efficacy in various experimental models.

Table 1: Anti-inflammatory and Neuroprotective Activity of this compound

| Activity | Model System | This compound Concentration/Dose | Observed Effect | Reference |

| Anti-inflammatory | LPS-stimulated BV2 microglia | 50, 100, 200 µM | Dose-dependent inhibition of NO, TNF-α, and IL-6 production | [3] |

| Neuroprotection | Gerbils with transient global cerebral ischemia | 1, 5, 10 mg/kg (i.p.) | Dose-dependent rescue of hippocampal CA1 neurons and improved cognitive function | [7] |

| Neuroprotection | MPP+-induced neurotoxicity in mesencephalic neurons | 0.1, 1, 10 µM | Dose-dependent attenuation of dopaminergic neuron death | [12] |

Table 2: Anti-Diabetic Activity of this compound

| Model System | This compound Dose | Route of Administration | Duration | Key Findings | Reference |

| STZ-induced diabetic rats | 50, 100 mg/kg | Oral | 4 weeks | 59% and 72% reduction in blood glucose, respectively | [1] |

| STZ-induced diabetic rats | 0.01-0.1 mg/kg | Intravenous | Acute | Dose-dependent antihyperglycemic effect | [1] |

| db/db mice | 80, 160 mg/kg | Oral | 4 weeks | Significantly decreased fasting blood glucose and improved insulin resistance | [11][13][14] |

| High-fat diet/STZ-induced diabetic rats | 10-50 mg/kg | Intravenous | 2 weeks | Dose-dependent reduction in plasma glucose; 50 mg/kg was the maximally effective dose | [15][16][17] |

Table 3: Anticancer Activity of this compound and Its Derivatives

| Compound | Cell Line | IC50 Value | Reference |

| This compound | Various solid tumor cell lines | 48 µM | [1] |

| This compound Analogues | Various solid tumor cell lines | 1.8–4.8 µM | [1] |

| Pyrazole-modified this compound derivative (3e) | Esophageal cancer cells (Eca-109) | Not specified (strong inhibitory activity) | [18] |

Table 4: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose | Tmax (h) | Cmax (µg/mL) | t1/2 (h) | Bioavailability (%) | Reference |

| Oral | 50 mg/kg | ~1.3 | ~23 | ~1.21 | 66.7 | [1][18] |

| Intragastric | 30 mg/kg ([3H]this compound) | 0.75 | - | 1.52 (total radioactivity) | - | [6][19] |

| Intravenous | 50 mg/kg | - | - | - | - | [18] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

In Vitro Anti-Inflammatory Assay: LPS-Stimulated BV2 Microglial Cells

Objective: To evaluate the anti-inflammatory effects of this compound by measuring the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated BV2 microglial cells.

Materials:

-

BV2 microglial cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound

-

Griess Reagent

-

ELISA kits for TNF-α and IL-6

Procedure:

-

Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Seed cells in 96-well plates for the NO assay and 24-well plates for cytokine assays at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 50, 100, 200 µM) for 1 hour.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (cells treated with vehicle and LPS) and a negative control group (cells treated with vehicle only).

-

Nitric Oxide (NO) Assay:

-

Collect the cell culture supernatant.

-

Mix 100 µL of supernatant with 100 µL of Griess Reagent in a 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify NO concentration using a sodium nitrite (B80452) standard curve.

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model in Mice

Objective: To assess the neuroprotective effects of this compound in a mouse model of focal cerebral ischemia.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Isoflurane (B1672236) for anesthesia

-

Nylon monofilament suture (e.g., 6-0) with a silicone-coated tip

-

Surgical instruments (micro-scissors, forceps)

-

This compound solution

-

2,3,5-triphenyltetrazolium chloride (TTC) solution

Procedure:

-

Anesthesia: Anesthetize the mouse with isoflurane (e.g., 2% for induction, 1-1.5% for maintenance).

-

Surgical Procedure:

-

Make a midline neck incision to expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA.

-

Temporarily clamp the CCA and ICA.

-

Make a small incision in the ECA stump.

-

Introduce the silicone-coated nylon filament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for 60-90 minutes.

-

-

Drug Administration: Administer this compound (e.g., 5 mg/kg, i.p.) or vehicle at the time of reperfusion.

-

Reperfusion: After the occlusion period, withdraw the filament to allow for reperfusion.

-

Neurological Deficit Scoring: At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., 0-4 scale).

-

Infarct Volume Measurement:

-

Euthanize the mice and harvest the brains.

-

Slice the brain into 2 mm coronal sections.

-

Stain the sections with 2% TTC solution for 15-30 minutes at 37°C.

-

The non-infarcted tissue will stain red, while the infarcted tissue will remain white.

-

Quantify the infarct volume using image analysis software.

-

In Vivo Anti-Diabetic Assay: Streptozotocin (B1681764) (STZ)-Induced Diabetic Rat Model

Objective: To evaluate the anti-diabetic effects of this compound in a rat model of type 1 diabetes.

Materials:

-

Male Sprague-Dawley rats (180-220 g)

-

Streptozotocin (STZ)

-

Citrate (B86180) buffer (0.1 M, pH 4.5)

-

This compound solution

-

Glucometer and test strips

Procedure:

-

Induction of Diabetes:

-

Fast the rats overnight.

-

Administer a single intraperitoneal (i.p.) injection of STZ (e.g., 60 mg/kg) dissolved in cold citrate buffer.

-

Confirm the development of diabetes by measuring blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose levels > 16.7 mmol/L are considered diabetic.

-

-

Treatment:

-

Divide the diabetic rats into groups: diabetic control (vehicle), this compound-treated groups (e.g., 50 and 100 mg/kg, p.o.), and a positive control group (e.g., metformin).

-

Administer the treatments daily for a specified period (e.g., 4 weeks).

-

-

Monitoring:

-

Monitor body weight and food and water intake regularly.

-

Measure fasting blood glucose levels weekly.

-

-

Oral Glucose Tolerance Test (OGTT):

-

At the end of the treatment period, fast the rats overnight.

-

Administer an oral glucose load (e.g., 2 g/kg).

-

Measure blood glucose levels at 0, 30, 60, 90, and 120 minutes post-glucose administration.

-

-

Biochemical Analysis:

-

At the end of the study, collect blood samples to measure serum insulin, triglycerides, and total cholesterol levels.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways modulated by this compound and a general workflow for its pharmacological evaluation.

Caption: this compound's Anti-inflammatory Mechanism via NF-κB Pathway.

Caption: Neuroprotective Mechanism of this compound via the Nrf2 Pathway.

Caption: Anti-diabetic Mechanism of this compound via the AMPK Pathway.

Caption: General Workflow for Pharmacological Evaluation.

This compound Derivatives

The chemical structure of this compound offers several sites for modification, leading to the synthesis of derivatives with potentially enhanced pharmacological activities.[12] Research has shown that substitutions at the 6-O position of this compound can significantly increase its anti-inflammatory potency by enhancing NF-κB inhibitory activity.[1] For instance, scropolioside B, a 6-O-substituted this compound derivative, exhibits stronger anti-inflammatory effects than this compound itself.[5]

Furthermore, the synthesis of pyrazole- and imidazole-modified this compound derivatives has shown promise in enhancing anticancer activity.[18] These modifications aim to improve the drug-like properties of this compound, such as its in vivo half-life and target binding efficiency.[18] The structure-activity relationship (SAR) studies of these derivatives are crucial for guiding the design of more potent and selective therapeutic agents.

Conclusion

This compound and its derivatives represent a valuable class of natural products with significant therapeutic potential. Their multifaceted pharmacological properties, including anti-inflammatory, neuroprotective, and anti-diabetic effects, are supported by a growing body of scientific evidence. The mechanisms underlying these activities involve the modulation of key cellular signaling pathways, offering multiple targets for therapeutic intervention. This technical guide provides a comprehensive resource for researchers, summarizing the current knowledge on this compound and its derivatives and offering detailed experimental protocols to facilitate further investigation. Continued research, particularly in the areas of lead optimization, pharmacokinetic profiling of derivatives, and clinical evaluation, is warranted to fully realize the therapeutic promise of this remarkable natural compound.

References

- 1. mdpi.com [mdpi.com]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. Multiple Biological Effects of an Iridoid Glucoside, this compound, and Its Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effect and mechanism of this compound in various inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. news-medical.net [news-medical.net]

- 7. Catapol: a promising natural neuroprotective agent for neurologic disorders – ScienceOpen [scienceopen.com]

- 8. Neuroprotective Effect of this compound via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Exerts a Neuroprotective Effect in the MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound in Diabetes and its Complications: A Review of Pharmacology, Pharmacokinetics, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anti-diabetic activities of this compound in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. Anti-diabetic activities of this compound in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-diabetic activities of this compound in db/db mice [kjpp.net]

- 15. Antidiabetic and antioxidant effects of this compound extracted from Rehmannia glutinosa (Di Huang) on rat diabetes induced by streptozotocin and high-fat, high-sugar feed - PMC [pmc.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. d-nb.info [d-nb.info]

- 18. Pharmacokinetics and bioavalibability of this compound in rats [manu41.magtech.com.cn]

- 19. Pharmacokinetics, Mass Balance, Tissue Distribution, and Metabolism of [3H]this compound in Rats: the Main Bioactive Component of Rehmannia glutinosa for the Treatment of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

Catalpol: A Technical Guide to its Anti-inflammatory and Antioxidant Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Catalpol, an iridoid glycoside predominantly isolated from the root of Rehmannia glutinosa, has garnered significant scientific interest for its diverse pharmacological activities. Extensive preclinical research has demonstrated its potent anti-inflammatory and antioxidant properties, suggesting its therapeutic potential in a range of pathological conditions, including neurodegenerative diseases, diabetes, and inflammatory disorders. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's beneficial effects, with a focus on key signaling pathways, quantitative experimental data, and detailed methodologies for researchers in the field of drug discovery and development.

Anti-inflammatory Effects of this compound

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways and reducing the production of pro-inflammatory mediators.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. In numerous studies, this compound has been shown to inhibit the activation of this pathway. It can suppress the phosphorylation and degradation of the inhibitor of κB-α (IκBα), which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[1] This inhibitory action leads to a downstream reduction in the expression of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α).[2][3] Furthermore, this compound has been observed to inhibit the expression of Toll-like receptor 4 (TLR4) and its adaptor protein, Myeloid differentiation factor 88 (MyD88), which are upstream activators of the NF-κB pathway.[1]

Inhibition of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, including ERK, JNK, and p38, is another critical regulator of inflammation. This compound has been demonstrated to suppress the activation of these MAPK pathways.[2] By inhibiting the phosphorylation of ERK, JNK, and p38, this compound can further downstream inhibit the expression of inflammatory mediators.[2][4]

Quantitative Data on Anti-inflammatory Effects

| Model System | This compound Concentration/Dose | Effect | Reference |

| LPS-stimulated BV2 microglia | Not specified | Significantly suppressed NO and PGE2 secretion. | [1] |

| LPS-stimulated BV2 microglia | Not specified | Downregulated iNOS and COX-2 expression. | [1] |

| LPS-stimulated BV2 microglia | Not specified | Inhibited TNF-α and IL-1β production and expression. | [1] |

| IL-1β-induced Caco-2 cells | Not specified | Significantly inhibited mRNA and protein production of IL-6, IL-8, and MCP-1. | [5] |

| High-fat diet-induced obese mice | 100 mg/kg for 4 weeks | Significantly reduced mRNA expression of M1 pro-inflammatory cytokines in adipose tissue. | [6] |

| Ang II-induced bEnd.3 cells | 50-500 μM | Dose-dependently reversed the increase in TLR4, MyD88, iNOS, and TNF-α levels. | [7] |

Experimental Protocols: Anti-inflammatory Assays

LPS-Induced Inflammation in BV2 Microglia

-

Cell Culture: BV2 microglia are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a designated period (e.g., 24 hours).

-

Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent assay as an indicator of NO production.

-

Cytokine Measurement: Levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and western blotting to determine the expression levels of proteins such as iNOS, COX-2, IκBα, p-IκBα, p65, and phosphorylated forms of MAPKs.

Antioxidant Effects of this compound

This compound's antioxidant properties are primarily attributed to its ability to activate the Keap1-Nrf2 signaling pathway and enhance the expression of downstream antioxidant enzymes.

Activation of the Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. This compound has been shown to promote this dissociation and nuclear translocation of Nrf2.[8][9] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the upregulation of a battery of antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[8]

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is involved in cell survival and has been linked to the regulation of antioxidant responses. This compound has been shown to activate the PI3K/Akt pathway, which can contribute to its protective effects against oxidative stress-induced apoptosis.[10][11] Some studies suggest a potential crosstalk between the PI3K/Akt and Nrf2 pathways, where Akt may phosphorylate and activate Nrf2.[12]

Quantitative Data on Antioxidant Effects

| Model System | This compound Concentration/Dose | Effect | Reference |

| H2O2-treated ARPE-19 cells | 10, 20, 40 μM | Reversed the reduction in GSH and SOD levels. | [9] |

| H2O2-treated ARPE-19 cells | 10, 20, 40 μM | Reversed the overproduction of ROS and MDA. | [9] |

| H2O2-treated ARPE-19 cells | 10, 20, 40 μM | Markedly activated the expression of Nrf2, HO-1, and NQO1. | [9] |

| AD co-culture model | 10-100 μM | Dose-dependently increased the expression of Nrf2, HO-1, and NQO1. | [8] |

| Rat diabetes model | 50 mg/kg | Enhanced activities of SOD, GSH-Px, and CAT. | [13] |

| Rat diabetes model | 50 mg/kg | Reduced MDA levels. | [13] |

Experimental Protocols: Antioxidant Assays

H2O2-Induced Oxidative Stress in ARPE-19 Cells

-

Cell Culture: Human retinal pigment epithelial (ARPE-19) cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are pre-treated with this compound (e.g., 10, 20, 40 µM) for 24 hours, followed by exposure to hydrogen peroxide (H2O2; e.g., 400 µM) for a specified duration (e.g., 6 hours).

-

Measurement of ROS: Intracellular reactive oxygen species (ROS) levels are measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Lipid Peroxidation Assay: Malondialdehyde (MDA) levels in cell lysates are measured as an indicator of lipid peroxidation, often using a thiobarbituric acid reactive substances (TBARS) assay kit.

-

Antioxidant Enzyme Activity: The activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), and the level of reduced glutathione (GSH) are determined using commercially available assay kits.

-

Western Blot Analysis: The expression levels of Nrf2, Keap1, HO-1, and NQO1 in both total cell lysates and nuclear extracts are determined by western blotting.

Conclusion

This compound demonstrates significant anti-inflammatory and antioxidant activities through the modulation of multiple, interconnected signaling pathways. Its ability to inhibit the NF-κB and MAPK pathways contributes to its profound anti-inflammatory effects, while its activation of the Keap1-Nrf2 and PI3K/Akt pathways underpins its robust antioxidant properties. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research into the therapeutic applications of this compound. Future investigations should focus on elucidating the precise molecular interactions of this compound with its targets and translating these promising preclinical findings into clinical settings for the treatment of inflammatory and oxidative stress-related diseases.

References

- 1. This compound attenuates lipopolysaccharide-induced inflammatory responses in BV2 microglia through inhibiting the TLR4-mediated NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective Effect of this compound via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound attenuates nitric oxide increase via ERK signaling pathways induced by rotenone in mesencephalic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound reduces the production of inflammatory mediators via PPAR-γ activation in human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound ameliorates high-fat diet-induced insulin resistance and adipose tissue inflammation by suppressing the JNK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound alleviates amyloid- generation and neuronal oxidative stress injury via activating the Keap1-Nrf2/ARE signaling pathway in the immortalized lymphocytes from patients with late-onset Alzheimer’s disease and SKNMC cells co-culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. This compound protects rat ovarian granulosa cells against oxidative stress and apoptosis through modulating the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. This compound Weakens Depressive-like Behavior in Mice with Streptozotocin-induced Hyperglycemia via PI3K/AKT/Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antidiabetic and antioxidant effects of this compound extracted from Rehmannia glutinosa (Di Huang) on rat diabetes induced by streptozotocin and high-fat, high-sugar feed - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activities of Catalpol-like Iridoid Glycosides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activities of iridoid glycosides structurally similar to catalpol. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes quantitative data, details key experimental methodologies, and visualizes the underlying molecular signaling pathways.

Introduction to this compound and its Analogs

This compound is a prominent iridoid glycoside primarily extracted from the root of Rehmannia glutinosa.[1] It has garnered significant scientific interest due to its wide array of pharmacological effects, including neuroprotective, anti-inflammatory, antioxidant, anti-diabetic, and anticancer properties.[2][3][4][5][6] Structurally similar iridoid glycosides, often referred to as this compound analogs, have also demonstrated a spectrum of biological activities. This guide focuses on a comparative analysis of this compound and its key analogs: Aucubin, Harpagoside, Loganin (B1675030), and Geniposide. These compounds share a common iridoid core structure but possess unique substitutions that influence their therapeutic potential.

Comparative Biological Activities

The primary biological activities of this compound and its analogs are summarized below. These compounds often exhibit pleiotropic effects, targeting multiple pathways involved in disease pathogenesis.

Anti-inflammatory Activity

Iridoid glycosides, including this compound and its analogs, are potent anti-inflammatory agents. Their mechanisms of action primarily involve the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[7][8][9][10]

Neuroprotective Effects

A significant body of research highlights the neuroprotective potential of this compound and related iridoid glycosides.[11][12] These compounds have shown promise in models of neurodegenerative diseases and ischemic stroke by mitigating oxidative stress, reducing neuroinflammation, and inhibiting apoptosis.[7][13][14][15][16]

Antioxidant Properties

The antioxidant effects of these iridoid glycosides are central to their therapeutic activities. They can directly scavenge free radicals and enhance the expression and activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) (GSH).[17][18][19]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data from various in vitro and in vivo studies, allowing for a direct comparison of the potency and efficacy of this compound and its analogs.

Table 1: In Vitro Anti-inflammatory Effects of Iridoid Glycosides

| Compound | Cell Line | Stimulant | Measured Parameter | Concentration/Dose | % Inhibition / Effect | Reference |

| Aucubin | 3T3-L1 adipocytes | TNF-α | PAI-1, MCP-1, IL-6 secretion | 100 µM | Significant inhibition | [20] |

| RAW 264.7 macrophages | LPS | NO production | 25, 50, 100 µM | Dose-dependent decrease | ||

| Harpagoside | Human blood cells | - | COX-1 and COX-2 | Not specified | Moderate inhibition | [21] |

| RAW 264.7 macrophages | LPS | iNOS expression | Not specified | Inhibition via NF-κB pathway | [10] | |

| Loganin | BV2 microglia | LPS | M1 to M2 polarization | Not specified | Promoted M2 phenotype | [7] |

| Primary mesencephalic neurons | MPP+ | Apoptosis | Not specified | Attenuated apoptosis | [14] | |

| Geniposide | Primary mouse macrophages | LPS | IL-6, IL-1β, TNF-α production | 25, 50, 100 µg/mL | Significant suppression | [12] |

| Caco-2 cells | LPS | Inflammatory cytokines | 25, 50, 100 µg/mL | Dose-dependent inhibition | [11][22] |

Table 2: In Vivo Neuroprotective Effects of Iridoid Glycosides

| Compound | Animal Model | Injury Model | Dose | Key Findings | Reference |

| Aucubin | Gerbils | Brain Ischemia/Reperfusion | 10 mg/kg | Attenuated neuroinflammation, inhibited TLR4/NF-κB pathway | [16] |

| Loganin | Mice | pMCAO + fracture | Not specified | Alleviated neurological deficit, reduced cerebral infarction | [7] |

| Rats | MCAO/R | Not specified | Reduced neurological deficits and lesion volumes | [13] | |

| Geniposide | TBI rats | Traumatic Brain Injury | Not specified | Alleviated brain edema, inhibited pro-inflammatory cytokines | [5] |

Table 3: Antioxidant Activity of Iridoid Glycosides

| Compound | Model | Measured Parameter | Concentration/Dose | Effect | Reference |

| Aucubin | Cisplatin-induced kidney injury | HO-1 expression | 1.5 and 5 mg/kg BW | Increased expression | [23] |

| Loganin | MCAO/R rats | SOD, GSH-Px activity | Not specified | Increased activity | [13] |

| Geniposide | Human neuroblastoma SH-SY5Y cells | SOD, GSH-Px activity | 100 µM | Elevated activity | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments frequently used to assess the biological activities of iridoid glycosides.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[3]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692).[3] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[24]

-